Product packaging for 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol(Cat. No.:)

6-(4-Phenylpyrazol-1-yl)pyridin-3-ol

Cat. No.: B12638547
M. Wt: 237.26 g/mol
InChI Key: KSZDUXYJGFOZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Phenylpyrazol-1-yl)pyridin-3-ol is a versatile bidentate ligand and a key chemical building block in inorganic and medicinal chemistry research. Its molecular structure, which features a pyridine nitrogen and a pyrazole nitrogen, allows it to coordinate with various metal centers, such as ruthenium(II) and palladium(II), to form complexes with potential catalytic and biological activity . This compound serves as a crucial precursor in the synthesis of more complex molecules for pharmaceutical development, building upon the established biological versatility of the pyrazole scaffold, which includes anti-inflammatory, antibacterial, and anticancer activities . Researchers utilize this compound under the strict condition that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B12638547 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

6-(4-phenylpyrazol-1-yl)pyridin-3-ol

InChI

InChI=1S/C14H11N3O/c18-13-6-7-14(15-9-13)17-10-12(8-16-17)11-4-2-1-3-5-11/h1-10,18H

InChI Key

KSZDUXYJGFOZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)C3=NC=C(C=C3)O

Origin of Product

United States

The Pivotal Role of Heterocyclic Architectures in Contemporary Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in the design of new drugs. consensus.appresearchgate.net Their prevalence is underscored by the fact that a significant majority of all pharmaceuticals contain at least one heterocyclic ring. This widespread use stems from their ability to present a three-dimensional arrangement of functionalities that can precisely interact with biological macromolecules like proteins and nucleic acids.

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties. researchgate.net These include modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding, all of which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Furthermore, the diverse reactivity of heterocyclic systems provides medicinal chemists with a versatile platform for structural modification and the fine-tuning of pharmacological activity. consensus.app

Strategic Significance of Pyrazole and Pyridine Scaffolds in Drug Design and Discovery

Both pyrazole (B372694) and pyridine (B92270) rings are independently recognized as privileged scaffolds in medicinal chemistry, each contributing distinct and valuable properties to bioactive molecules.

The Pyrazole Moiety: This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone of numerous therapeutic agents. acs.org Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The two nitrogen atoms provide sites for hydrogen bonding and can be readily substituted to explore the chemical space around the core, influencing both potency and selectivity.

The Pyridine Moiety: As a six-membered aromatic heterocycle, pyridine is a common feature in many blockbuster drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and influencing solubility. The pyridine ring can be functionalized at various positions, allowing for the strategic placement of substituents to optimize target engagement and pharmacokinetic profiles. nih.gov

The fusion or linkage of these two powerful heterocyclic systems, as seen in 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol , creates a composite scaffold with enhanced potential for drug discovery. This combination allows for the exploration of a larger and more complex chemical space, potentially leading to novel modes of action and improved therapeutic indices.

Rationale and Academic Focus on 6 4 Phenylpyrazol 1 Yl Pyridin 3 Ol As a Prototypical Chemotype

Established and Emerging Strategies for Pyrazole Ring Assembly

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in a vast array of biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of reliable methods.

Cyclocondensation Approaches: A Foundation for Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.netnih.gov This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular condensation with the second carbonyl to form the pyrazole ring. researchgate.net The reaction of a hydrazine with a non-symmetrical 1,3-diketone can potentially lead to two regioisomeric pyrazoles. google.com The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. google.com For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic and reacts preferentially. google.com

A variety of catalysts, including acids and bases, can be employed to facilitate this transformation. nih.gov Modern variations of this reaction utilize microwave irradiation to accelerate the reaction and improve yields.

Table 1: Examples of Pyrazole Synthesis via Knorr Cyclocondensation

1,3-Dicarbonyl CompoundHydrazine DerivativeProductReference
AcetylacetoneHydrazine hydrate3,5-Dimethylpyrazole researchgate.net
DibenzoylmethanePhenylhydrazine1,3,5-Triphenylpyrazole slideshare.net
1,1,1-Trifluoropentane-2,4-dioneHydrazine5-Methyl-3-(trifluoromethyl)-1H-pyrazole google.com

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, provides a versatile route to pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration. The use of a good leaving group on the hydrazine, such as a tosyl group, can lead directly to the aromatic pyrazole. nih.gov This method is particularly useful for the synthesis of 3,5-diarylpyrazoles.

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

α,β-Unsaturated CarbonylHydrazine DerivativeReaction ConditionsProductReference
ChalconeHydrazine hydrateOxidation of intermediate pyrazoline3,5-Diphenyl-1H-pyrazole nih.gov
β-ArylchalconeHydrazine hydrateH₂O₂, then dehydration3,5-Diaryl-1H-pyrazoles nih.gov
α,β-Ethylenic ketoneHydrazine derivativeCyclocondensationPyrazoline (oxidized to pyrazole) nih.gov

Acetylenic ketones are also valuable precursors for pyrazole synthesis when reacted with hydrazine derivatives. This reaction has been known for over a century and typically results in a mixture of two regioisomers, similar to the reaction with unsymmetrical 1,3-diketones. The reaction proceeds via the initial attack of the hydrazine on the carbonyl group or the triple bond, followed by cyclization.

A one-pot reaction involving α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride has been reported for the synthesis of 4-(phenylselanyl)pyrazoles. This method proceeds through the in situ formation of α,β-alkynic hydrazones, which then undergo cyclization upon treatment with phenylselenyl chloride.

1,3-Dipolar Cycloaddition Reactions for Pyrazole Formation

The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a powerful and convergent method for constructing the pyrazole ring. While the handling of potentially explosive diazo compounds can be a drawback, in situ generation methods have been developed to circumvent this issue. For example, diazo compounds can be generated in situ from N-tosylhydrazones. This approach has been used to synthesize a variety of 3,5-disubstituted pyrazoles with good regioselectivity. The reaction of diazo compounds with terminal alkynes regioselectively affords 3,5-disubstituted pyrazoles.

Multicomponent Reaction (MCR) Paradigms for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including pyrazoles. These reactions offer significant advantages over traditional multi-step syntheses by reducing the number of synthetic steps, purification procedures, and waste generation.

One common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. This can lead to the formation of highly substituted pyranopyrazoles. Another example is the three-component condensation of an aminopyrazole, Meldrum's acid, and an aromatic aldehyde, followed by oxidation, to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. The development of new MCRs for pyrazole synthesis is an active area of research, driven by the demand for rapid and diverse access to this important heterocyclic scaffold.

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

ComponentsProduct TypeReference
Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydratePyranopyrazoles
Aminopyrazole, Meldrum's Acid, Aromatic Aldehyde4-Arylpyrazolo[3,4-b]pyridin-6-ones
5-Aminopyrazoles, Azlactones4-Arylpyrazolo[3,4-b]pyridin-6-ones

Pyrazole Generation from Pre-existing Heterocyclic Systems

The formation of a pyrazole ring can be achieved through the chemical transformation of other heterocyclic systems. One common method involves the reaction of hydrazines with heterocyclic compounds that can act as 1,3-dicarbonyl synthons. orientjchem.org For instance, substituted pyrazoles can be synthesized in high yields by the condensation of arylhydrazines with compounds like (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol in a mixture of water and acetic acid. nih.gov This approach highlights the versatility of using pre-existing rings to construct the desired pyrazole core.

Another strategy involves the use of sydnones, which upon reaction with activated alkynes such as acrylonitriles, can yield pyrazole derivatives. For example, N-phenyl sydnone (B8496669) reacts with acrylonitrile (B1666552) at elevated temperatures to produce 1-phenylpyrazole. youtube.com This method provides a pathway to pyrazoles from mesoionic compounds.

Methodologies for Pyridine Ring Construction and Functionalization in this compound Derivatives

Synthetic Pathways to Pyridin-3-ol Moieties

The construction of pyridin-3-ol and its derivatives can be approached in several ways. A novel three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can potentially be adapted for pyridin-3-ol synthesis. chim.it Furthermore, commercially available starting materials like 3-fluoro-2-hydroxypyridine (B75413) can be functionalized through nitration and subsequent reactions to build more complex pyridine structures. nih.gov The synthesis of pyridine and 3-picoline from gas-phase acrolein diethyl acetal (B89532) and ammonia (B1221849) over a ZnO/HZSM-5 catalyst also presents a viable, though more industrial, approach to pyridine ring formation. researchgate.net

Intermolecular Coupling Strategies for Pyrazolyl-Pyridine Linkage

The crucial step of connecting the pyrazole and pyridine rings is often achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for this purpose. rsc.org For instance, a pre-functionalized pyrazole, like a bromo- or iodo-pyrazole, can be coupled with a pyridine-boronic acid derivative, or vice versa. The use of specific ligands, such as tBuBrettPhos, can facilitate the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org These methods offer a high degree of control and are tolerant of a wide range of functional groups.

Advanced Synthetic Protocols and Optimization for this compound Scaffolds

To improve the efficiency and selectivity of the synthesis of pyrazole-pyridine hybrids, advanced catalytic systems and methods for controlling regioselectivity have been developed.

Catalytic Systems in the Synthesis of Pyrazole-Pyridine Hybrids

Various catalytic systems have been shown to be effective in the synthesis of pyrazole-pyridine compounds. Magnetically recoverable nano-catalysts offer a non-toxic, high-surface-area, and easily separable option for organic synthesis, including the preparation of pyridine derivatives. rsc.org For example, Fe3O4-supported Schiff-base copper(II) complexes have been used as catalysts in the synthesis of pyrano[2,3-b]pyridine derivatives. rsc.org Additionally, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can yield 1,4-disubstituted pyrazoles, which could be a key step in building the desired scaffold. organic-chemistry.org

Regioselective Control in Pyrazole and Pyridine Annulation

Controlling the regioselectivity during the formation of both the pyrazole and pyridine rings is paramount to obtaining the desired isomer of this compound. In pyrazole synthesis via the condensation of 1,3-diketones with arylhydrazines, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly enhances regioselectivity. organic-chemistry.org The addition of an acid can further improve yields by promoting the necessary dehydration steps. organic-chemistry.org For the pyridine ring, the regioselectivity of functionalization can be directed by existing substituents. For example, in reactions of pyridin-3-ol with pentafluoropyridine, the reaction occurs at the oxygen atom. osi.lv The choice of catalyst and reaction conditions in cross-coupling reactions also plays a crucial role in determining the final regiochemical outcome.

Data Tables

Table 1: Examples of Catalytic Systems in Pyridine and Pyrazole Synthesis

Catalyst SystemReaction TypeApplicationReference
Fe3O4-supported Schiff-base copper(II) complexThree-component reactionSynthesis of pyrano[2,3-b]pyridine derivatives rsc.org
ZnO/HZSM-5CondensationSynthesis of pyridine and 3-picoline researchgate.net
RuCl2(PPh3)3Double C-H fluoroalkylationSynthesis of 4-fluoropyrazoles organic-chemistry.org
Palladium with tBuBrettPhos ligandCross-couplingSynthesis of N-arylpyrazoles organic-chemistry.org

Conformational Dynamics and Molecular Recognition Principles

Molecular mechanics and dynamics simulations on analogous systems, such as 2,6-di(pyrazol-1-yl)pyridine complexes, have been employed to understand the conformational preferences and the nature of metal-ligand bonding, highlighting the electronic and steric interplay that defines the geometry. nih.gov While specific conformational analysis studies on this compound are not widely available in the public domain, it is understood that the pyridinol and phenylpyrazolyl moieties can engage in various non-covalent interactions with protein residues. These include hydrogen bonds, typically involving the pyridinol hydroxyl group and the pyrazole nitrogen atoms, as well as π-π stacking and hydrophobic interactions involving the aromatic rings. The specific conformation adopted upon binding will maximize these favorable interactions.

Dissection of Substituent Effects on Biological Potency and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the core scaffold. The following sections explore the impact of these modifications.

Substituents on the phenyl ring at the 4-position of the pyrazole moiety play a crucial role in modulating biological activity, primarily by influencing hydrophobic and electronic interactions within the target's binding site. SAR studies on related pyrazole derivatives have demonstrated that both the nature and position of the substituent are critical.

For instance, in a series of pyrazole-based inhibitors, the introduction of different substituents on the phenyl ring led to significant variations in potency. nih.gov Generally, small lipophilic groups or halogen atoms are well-tolerated and can enhance activity by occupying small hydrophobic pockets. In a series of 4,5-dihydro-1H-pyrazole derivatives, a 4-chlorophenyl substituent was found to be favorable for activity. ic.ac.uk

The electronic properties of the substituents can also be important. Electron-withdrawing groups can affect the pKa of the pyrazole ring and modulate hydrogen bonding capabilities, while both electron-donating and electron-withdrawing groups can influence π-π stacking interactions.

Table 1: Hypothetical SAR Data for Phenyl Ring Substitutions This table is illustrative and based on general principles observed in related compound series, as specific data for this compound was not available.

Substituent (R) on Phenyl RingObserved Activity TrendRationale
-HBaseline activityUnsubstituted core for reference.
-ClIncreased activityFavorable hydrophobic and electronic interactions.
-CH3Slightly increased activityOccupies a small hydrophobic pocket.
-OCH3Variable activityPotential for hydrogen bonding but may introduce steric hindrance.
-CF3Increased activityStrong electron-withdrawing nature and lipophilicity can be beneficial.

The pyrazole ring is a key component of the scaffold, often involved in crucial hydrogen bonding and stacking interactions. Modifications to this ring, such as the introduction of substituents or its replacement with other heterocycles, can have a profound impact on biological activity.

In studies of related pyrazolo[3,4-b]pyridine derivatives, the substitution pattern on the pyrazole ring was found to be critical for activity. d-nb.info The nitrogen atoms of the pyrazole ring are often key hydrogen bond acceptors. The presence of substituents on the pyrazole ring can influence the electronic distribution and steric profile, thereby affecting binding affinity. For example, small alkyl groups might be tolerated if they fit into available pockets, while larger groups could lead to steric clashes. nih.gov

The replacement of the pyrazole ring with other five-membered heterocycles, such as isoxazole (B147169) or triazole, can also be a viable strategy to modulate activity and selectivity, as well as to alter physicochemical properties like solubility and metabolic stability. nih.govnih.gov

Table 2: Hypothetical SAR Data for Pyrazole Ring Modifications This table is illustrative and based on general principles observed in related compound series, as specific data for this compound was not available.

ModificationObserved Activity TrendRationale
Unsubstituted PyrazoleBaseline activityCore scaffold for reference.
3-MethylpyrazoleMay increase or decrease activityDepends on the presence of a corresponding hydrophobic pocket.
5-MethylpyrazoleLikely to decrease activityPotential for steric hindrance with the pyridine ring.
Replacement with IsoxazoleActivity may be retained or alteredChanges in hydrogen bonding capacity and electronic profile.
Replacement with 1,2,3-TriazoleActivity may be retained or alteredIntroduction of an additional nitrogen atom can impact binding.

The pyridinol moiety is another critical pharmacophoric element. The hydroxyl group at the 3-position is a potential hydrogen bond donor and acceptor. Substitutions on the pyridine ring can influence its electronic properties, pKa, and steric profile, thereby affecting interactions with the target protein.

In a series of 2,6-di(pyrazol-1-yl)pyridines, substitutions at the 4-position of the pyridine ring were shown to be a viable strategy for functionalization. researchgate.net Introducing small alkyl or halo substituents can modulate the lipophilicity and electronic nature of the ring. For example, an electron-withdrawing group on the pyridine ring can lower the pKa of the pyridinol hydroxyl group, potentially altering its hydrogen bonding characteristics. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen.

The position of the nitrogen atom within the pyridine ring is also crucial. Studies on isomeric structures have shown that moving the nitrogen can significantly alter the biological activity, likely due to changes in the molecule's ability to form key hydrogen bonds. nih.gov

While the core structure is this compound, where the pyrazole and pyridine rings are directly linked, modifications that introduce a linker between these two rings can significantly impact conformational flexibility and biological activity. Introducing a flexible linker, such as a methylene (B1212753) or an amide group, can allow the two heterocyclic systems to adopt different relative orientations, potentially leading to improved binding.

Pharmacophore Hypothesis Generation for Targeted Biological Responses

Based on the available SAR data from related compound series, a pharmacophore model for this compound derivatives can be hypothesized. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

For this class of compounds, a likely pharmacophore would include:

A hydrogen bond donor/acceptor feature: corresponding to the pyridin-3-ol moiety.

A hydrogen bond acceptor feature: represented by one or both of the nitrogen atoms in the pyrazole ring.

Two or three aromatic/hydrophobic regions: corresponding to the pyridine, pyrazole, and phenyl rings.

3D-QSAR studies on related pyrazole derivatives have often identified the importance of steric and electrostatic fields around the molecule. nih.govshd-pub.org.rs For example, a 3D-QSAR model for pyrazoline derivatives highlighted regions where bulky substituents are favorable or unfavorable for activity. nih.gov Similarly, pharmacophore modeling of pyrazolo[1,5-a]pyridine (B1195680) analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov

The generation of a precise pharmacophore model for this compound derivatives would require a dataset of compounds with known biological activities against a specific target. Such a model would be invaluable for virtual screening and the rational design of new, more potent, and selective analogs.

Lack of Publicly Available Research Data Precludes Analysis of this compound Derivatives

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly accessible research concerning the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its derivatives. Despite a thorough investigation for detailed research findings and data tables to construct a scientific article as outlined, no specific studies detailing the SAR or QSAR modeling for this particular chemical compound were found.

The initial objective was to generate a detailed article focusing on the "Structure-Activity Relationship (SAR) Investigations of this compound Derivatives," with a specific section dedicated to "Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics." This would have involved the analysis of how structural modifications to the this compound scaffold influence its biological activity, and the subsequent development of mathematical models to predict the activity of new derivatives.

However, the conducted searches did not yield any publications that have specifically synthesized a series of this compound analogs and evaluated their biological activities to establish SAR. Consequently, the foundational data required for a QSAR analysis—a dataset of compounds with measured biological activities—is not available in the public domain.

While general QSAR and SAR studies exist for structurally related but distinct chemical classes, such as pyrazolyl-pyrimidinones, phenylpyrazolones, and other substituted pyrazole derivatives, the strict focus on the this compound scaffold, as per the instructions, cannot be fulfilled. Extrapolating findings from these different chemical series to the target compound would be scientifically unsound and speculative.

Therefore, due to the absence of specific research data, it is not possible to provide an article with the requested detailed research findings and data tables on the SAR and QSAR of this compound derivatives. Further research and publication in this specific area are needed before such an analysis can be conducted.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 4 Phenylpyrazol 1 Yl Pyridin 3 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the pyridine (B92270) and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen and oxygen substituents. The protons of the pyrazole (B372694) ring will also have characteristic shifts. The hydroxyl proton on the pyridine ring may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular skeleton. For instance, an HMBC correlation between a pyrazole proton and a pyridine carbon would confirm the connectivity between the two heterocyclic rings. mdpi.com

While specific NMR data for this compound is not widely published, data from analogous structures, such as pyrazole carboxamide derivatives and pyrazolyl-pyridine compounds, can provide expected chemical shift ranges. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds (Note: This table is illustrative and based on data from related pyrazole and pyridine derivatives. Actual values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H7.0 - 8.5d, dd
Phenyl-H7.2 - 7.8m
Pyrazole-H6.5 - 8.8s, d
Pyridinol-OH9.0 - 11.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds (Note: This table is illustrative and based on data from related pyrazole and pyridine derivatives. Actual values may vary.)

Carbon Predicted Chemical Shift (ppm)
Pyridine C-O155 - 165
Pyridine C-N140 - 150
Pyridine C-C110 - 140
Phenyl C120 - 140
Pyrazole C100 - 150

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The calculated molecular weight for C₁₅H₁₁N₃O is 249.0902 g/mol . HRMS can measure this with high accuracy, typically to within a few parts per million, which provides strong evidence for the elemental composition.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is often predictable and can be used to confirm the presence of the phenyl, pyrazole, and hydroxypyridine moieties. For instance, cleavage of the bond between the pyrazole and pyridine rings would result in fragment ions corresponding to each of these heterocyclic systems. researchgate.net Electrospray ionization (ESI) is a softer ionization technique that is less likely to cause fragmentation and is often used to observe the protonated molecule [M+H]⁺. mdpi.com

Table 3: Expected Key Mass Spectrometry Fragments for this compound (Note: This table is illustrative and based on general fragmentation patterns of similar heterocyclic compounds.)

m/z Possible Fragment Identity
249[M]⁺ (Molecular Ion)
250[M+H]⁺ (Protonated Molecule)
144[C₉H₈N₂]⁺ (Phenylpyrazole moiety)
106[C₅H₄NO]⁺ (Hydroxypyridine moiety)
77[C₆H₅]⁺ (Phenyl group)

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

In the analysis of this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The hydroxyl (-OH) group of the pyridinol would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic pyrazole and pyridine rings would be observed in the 1500-1650 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol-like hydroxyl group would be expected in the 1200-1300 cm⁻¹ range.

Table 4: Characteristic FTIR Absorption Bands for this compound (Note: This table is illustrative and based on typical infrared absorption frequencies for the indicated functional groups.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingsC=C and C=N Stretch1500 - 1650
Phenolic C-OC-O Stretch1200 - 1300
Aromatic C-HC-H Bend (out-of-plane)750 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores (the parts of the molecule that absorb light).

For this compound, the presence of conjugated aromatic systems (phenyl, pyrazole, and pyridine rings) suggests that it will absorb in the UV region. The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The exact position and intensity of these absorption maxima (λ_max) can be influenced by the substitution pattern and the solvent polarity. The hydroxyl group on the pyridine ring can also influence the electronic transitions. In some cases, n → π* transitions associated with the nitrogen and oxygen lone pairs may also be observed, typically at longer wavelengths and with lower intensity. acs.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound (Note: This table is illustrative and based on data from analogous aromatic heterocyclic compounds.)

Transition Type Expected λ_max (nm) Solvent
π → π250 - 350Ethanol (B145695) or Methanol
n → π> 350Non-polar solvent

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, from which a detailed model of the crystal lattice and the molecular structure can be constructed.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. The resulting crystallographic data would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.gov It would also reveal the planarity of the aromatic rings and the dihedral angle between them. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings, would be elucidated. mdpi.com

Table 6: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound (Note: This table presents typical parameters that would be determined from an X-ray crystallographic analysis and is for illustrative purposes only.)

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
R-factor (%)< 5

Comprehensive Biological Activity Profiling and Mechanistic Studies of 6 4 Phenylpyrazol 1 Yl Pyridin 3 Ol

Enzyme Inhibition Potentials

6-(4-Phenylpyrazol-1-yl)pyridin-3-ol has been investigated for its potential to inhibit a range of enzymes, with a primary focus on those involved in inflammatory pathways.

Cyclooxygenase (COX) Isoform Selectivity and Inhibition

Research has identified this compound as a potent inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for the COX-2 isoform over COX-1. This selective inhibition is a key characteristic, as COX-2 is primarily associated with inflammation and pain, while COX-1 is involved in maintaining the protective lining of the stomach. The inhibitory activity of this compound against both human and murine COX isoforms has been quantified, demonstrating its potential as a selective anti-inflammatory agent.

The half-maximal inhibitory concentrations (IC₅₀) for this compound against COX-1 and COX-2 are presented in the table below. The data highlights a significant preference for COX-2 inhibition.

Table 1: Cyclooxygenase (COX) Inhibition by this compound

Enzyme Isoform IC₅₀ (μM)
Human COX-1 >100
Human COX-2 0.3
Murine COX-1 68

Soluble Epoxide Hydrolase (sEH) Modulation

In addition to its effects on COX enzymes, this compound has been characterized as a potent inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is of therapeutic interest as it increases the levels of endogenous epoxy fatty acids, which have anti-inflammatory properties. The compound demonstrates a dual inhibitory action, targeting both sEH and COX-2, which could offer a synergistic approach to managing inflammation.

The IC₅₀ values for the inhibition of both human and murine sEH are provided below, indicating a high degree of potency.

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by this compound

Enzyme Source IC₅₀ (nM)
Human sEH 6

Lipoxygenase (LOX) Pathway Intervention

Currently, there is no available scientific literature detailing the inhibitory activity of this compound on the lipoxygenase (LOX) pathway.

Kinase Inhibition Spectrum (e.g., B-Raf Kinase, Leucine-Rich Repeat Kinase 2 (LRRK2), BCR-ABL Kinase)

While some pyrazole (B372694) derivatives have been explored for their kinase inhibitory potential, there is a lack of specific data regarding the direct inhibitory effects of this compound on B-Raf, LRRK2, and BCR-ABL kinases in the public domain.

Aromatase Enzyme Inhibition

There is no scientific evidence available to suggest that this compound possesses inhibitory activity against the aromatase enzyme.

Phosphodiesterase (PDE) Inhibition Profiles

Although structurally related compounds, such as pyrazolopyridine and pyrazolopyrimidinone (B8486647) derivatives, have been investigated as phosphodiesterase (PDE) inhibitors, there is no direct evidence in the reviewed scientific literature to indicate that this compound itself is an inhibitor of phosphodiesterase enzymes.

Other Protein and Enzyme Target Interactions (e.g., Protein Glycation, ATP Synthase)

Searches for direct interactions between this compound and processes such as protein glycation or enzymes like ATP synthase did not yield any specific results. Protein glycation is a non-enzymatic reaction between proteins and sugars, leading to advanced glycation end-products (AGEs), a process implicated in aging and various diseases. nih.gov However, no studies were found that investigate the potential inhibitory or promoting effects of this compound on this process. Similarly, there is no available research documenting the modulation of ATP synthase activity by this specific compound.

Receptor Binding and Ligand-Receptor Interaction Studies

While various pyrazole-containing compounds have been investigated for their receptor binding activities, specific data for this compound remains elusive.

P2Y12 Receptor Antagonism and Platelet Aggregation Modulation

The P2Y12 receptor is a critical target for antiplatelet therapies, with antagonists playing a key role in preventing thrombosis. nih.govmdpi.com Research into pyrazole and pyridine (B92270) derivatives as P2Y12 antagonists exists, with some compounds showing excellent inhibition of platelet aggregation. nih.gov However, a targeted search for this compound did not uncover any studies evaluating its efficacy as a P2Y12 receptor antagonist or its ability to modulate platelet aggregation.

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) are of significant interest for their therapeutic potential. nih.gov The pyrazole scaffold has been a subject of investigation in the development of novel mGlu4 PAMs. nih.govnih.gov Despite this, there is no specific evidence in the retrieved literature to suggest that this compound has been synthesized or tested for its activity as a positive allosteric modulator of the mGlu4 receptor.

Other Relevant Receptor System Interrogations

The broader class of pyrazole and pyridine derivatives has been explored for interactions with other receptor systems, such as adenosine (B11128) A1 and A2A receptors. nih.govnih.gov These explorations have led to the discovery of potent antagonists with potential therapeutic applications. nih.govnih.gov Nevertheless, no specific research was found that details the interrogation of this compound against these or any other relevant receptor systems.

Antimicrobial Efficacy Assessments

The antimicrobial potential of pyrazole derivatives is well-documented, with numerous studies reporting on their activity against a range of pathogens. nih.govajpp.innih.govresearchgate.net These studies often detail the synthesis of novel compounds and their subsequent screening for antibacterial and antifungal effects.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)

Many novel pyrazole derivatives have been shown to be potent antibacterial agents, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various bacterial strains. nih.govnih.govnih.gov The research in this area often includes detailed tables of MIC values against both Gram-positive and Gram-negative bacteria. nih.govnih.govgreenpharmacy.info However, a thorough search for this compound yielded no specific studies on its antibacterial spectrum or any corresponding MIC data. The available antimicrobial research focuses on other, often more complex, substituted pyrazole and pyrazoline structures. nih.govnih.govresearchgate.net

The table below is a placeholder to illustrate how such data would be presented if it were available.

Interactive Table: Antibacterial Activity of this compound (Illustrative)

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coliNegativeData Not Available
Staphylococcus aureusPositiveData Not Available
Pseudomonas aeruginosaNegativeData Not Available
Streptococcus epidermidisPositiveData Not Available
Klebsiella pneumoniaeNegativeData Not Available

Based on a comprehensive search of available scientific literature, there is insufficient specific data for the compound This compound to generate a detailed article that adheres to the requested outline. The research findings necessary to populate the specified subsections on its unique antifungal, anti-mycobacterial, anti-inflammatory, and antitumor activities are not present in the public domain.

Generating content for the requested sections without direct scientific evidence for this specific molecule would require extrapolating from structurally related but distinct compounds. This would be scientifically inaccurate and would not meet the requirement of focusing solely on this compound.

To maintain scientific accuracy and avoid generating unsubstantiated information, this article cannot be written as requested. Further research and publication on the specific biological activities of this compound are required before a comprehensive profile can be compiled.

Antitumor and Antiproliferative Investigations

Mechanistic Insights into Apoptosis Induction and Cell Cycle Arrest

The anticancer potential of pyrazole derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. While direct studies on this compound are limited, the mechanisms can be inferred from extensive research on structurally related pyrazole and pyridine compounds. These compounds are known to trigger apoptosis through various signaling pathways and cause cell cycle arrest at different phases, thereby preventing tumor proliferation. researchgate.net

Apoptosis induction by pyrazole derivatives frequently involves the intrinsic mitochondrial pathway. This process is characterized by changes in the levels of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on other pyrazole-based compounds have shown a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm. taylorandfrancis.com The released cytochrome C then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3. The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. mdpi.comnih.gov

In addition to inducing apoptosis, pyrazole derivatives can interfere with the normal progression of the cell cycle. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, which prevents damaged cells from dividing. nih.gov Research has demonstrated that certain pyrazole-containing molecules can arrest cancer cells in the G2/M phase of the cell cycle. researchgate.nettaylorandfrancis.com This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins, such as Cyclin B1 and CDK1/CDC2, which are crucial for the G2 to M phase transition. nih.gov Other related compounds have been found to induce a G1 phase arrest, potentially through the upregulation of p53 and the CDK inhibitor p21. taylorandfrancis.comnih.gov

Compound ClassCell LineObserved EffectKey Mechanistic FindingsSource
Pyrazolo[3,4-b]pyridine DerivativesMCF-7 (Breast Cancer)Apoptosis Induction & Cell Cycle ArrestIncreased Bax levels (13.8-fold), decreased Bcl-2 levels (3.69-fold), activated caspase-3 (4.22-fold), and arrest at G2/M phase. researchgate.net
Quinazolinone-1,2,3-triazole-glycosideHCT-116 (Colon Cancer)Apoptosis Induction & Cell Cycle ArrestInduced G1 phase arrest and increased levels of apoptotic cells. researchgate.net
Prunetrin (Flavonoid)Hep3B (Liver Cancer)Apoptosis Induction & Cell Cycle ArrestArrested the cell cycle in the G2/M phase, decreased Cyclin B1/CDK1, and induced cleavage of PARP and caspase-3. nih.gov
Cryptolepine (Indole Alkaloid)A549 (Lung Cancer)Cell Cycle ArrestInduced G1-phase block at low concentrations (1.25-2.5 µM) and S-phase/G2/M-phase block at higher concentrations (2.5-5 µM). nih.gov

Anti-angiogenic Properties and Tumor Microenvironment Modulation

The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones. nih.gov These new vessels supply tumors with essential oxygen and nutrients. The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (like fibroblasts), endothelial cells, and immune cells, all interacting to support tumor progression. nih.gov Targeting angiogenesis and modulating the TME are key strategies in modern cancer therapy.

While direct experimental data on the anti-angiogenic properties of this compound is not available, the potential for such activity can be theorized based on its structural motifs and established anticancer activities of related pyrazole compounds. Many anticancer agents inhibit tumor growth by disrupting the signaling pathways that drive angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Pyrazole derivatives have been developed as inhibitors of various protein kinases, including those involved in angiogenic signaling cascades. Therefore, it is plausible that this compound could exert anti-angiogenic effects by interfering with the function of kinases that are crucial for the proliferation and migration of endothelial cells, which form the lining of blood vessels.

Furthermore, compounds that induce apoptosis and cell cycle arrest in cancer cells can indirectly affect the TME. By reducing the tumor mass, the demand for nutrients and oxygen decreases, which can lessen the stimulus for angiogenesis. Moreover, the interaction between cancer cells and other components of the TME is driven by a complex network of growth factors and cytokines. nih.gov A cytotoxic agent could disrupt this communication network, potentially altering the TME to be less supportive of tumor growth. For instance, it could reduce the secretion of pro-angiogenic factors by tumor cells or influence the behavior of tumor-associated fibroblasts and immune cells. The exploration of these potential properties remains a subject for future investigation.

General Central Nervous System (CNS) Activity Exploration (Theoretical Framework)

The pyrazole and pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous drugs targeting the central nervous system. nih.govmdpi.com This suggests a theoretical potential for this compound to possess CNS activity. The presence of these heterocyclic rings provides a framework that can interact with various CNS receptors and enzymes.

Several approved drugs and clinical candidates containing the pyrazole core demonstrate its versatility in CNS applications. For example, Rimonabant was developed as a cannabinoid receptor-1 (CB1) antagonist for obesity, and CDPPB acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), showing potential for treating schizophrenia. nih.govmdpi.com Difenamizole is an analgesic, and Fezolamide is an antidepressant, further highlighting the broad range of CNS activities associated with pyrazole derivatives. nih.gov

The ability of a molecule to cross the blood-brain barrier (BBB) is a prerequisite for direct CNS activity. The physicochemical properties of this compound, such as its molecular weight, lipophilicity, and the presence of hydrogen bond donors and acceptors, would determine its potential for BBB penetration. Molecular modeling studies on other pyrazole derivatives have been used to predict favorable pharmacokinetic properties, including CNS exposure. nih.gov Theoretical studies on this compound could similarly predict its ability to enter the CNS and interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or kinases like the rearranged during transfection (RET) kinase, which plays a role in the development of the nervous system. nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Pyrazole and pyridine derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. researchgate.netnih.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to neutralize them. The antioxidant potential of this compound can be theoretically attributed to its chemical structure.

The primary mechanisms by which compounds like this exert antioxidant effects are through free radical scavenging and metal chelation.

Free Radical Scavenging: The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate this activity. Antioxidant compounds donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. Studies on various pyrazole and pyridine derivatives have demonstrated their capacity to scavenge DPPH radicals, although the potency can vary significantly based on the specific substitutions on the heterocyclic rings. researchgate.netresearchgate.netjmchemsci.com

Metal Chelation: Some compounds can act as antioxidants by chelating metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, the compound prevents them from participating in radical-generating reactions. Research on pyrazole-pyridine derivatives has confirmed their ability to chelate metal ions. nih.gov

The presence of the hydroxyl (-OH) group on the pyridine ring of this compound is particularly significant, as phenolic compounds are well-known for their excellent antioxidant and hydrogen-donating capabilities.

Compound TypeAssayResultSource
Novel Pyrazole Derivative (O4)DPPH Scavenging80.14% scavenging; IC50 = 40.91 µg/mL researchgate.net
Thiazole/Pyridine/Pyrazole Derivative (Ligand 4)DPPH ScavengingIC50 = 4.67 μg/mL researchgate.net
Hydrazine (B178648) derivatives with Pyridine moieties (3c, 3d, 3g)DPPH Scavenging & Metal Chelation~50% activity of standard antioxidants at 62.5 and 125 μg/ml. nih.gov

Diversified Biological Activities (e.g., Antidiabetic, Antiviral, Plant Growth Regulation)

The versatile pyrazole scaffold is a cornerstone in the development of agents with a wide array of biological functions beyond anticancer and CNS activities. researchgate.netmdpi.com The combination of pyrazole and pyridine rings in this compound suggests a potential for diverse applications, including antidiabetic, antiviral, and agricultural uses.

Antidiabetic Activity: Several classes of pyrazole derivatives have been explored for their potential to manage diabetes. researchgate.net Research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, for example, has shown that these compounds can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus models. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in regulating cortisol levels and glucose metabolism. nih.gov Given these precedents, this compound could theoretically be investigated for similar hypoglycemic effects.

Antiviral Activity: The pyrazole nucleus is present in compounds showing potent activity against a range of viruses. researchgate.netresearchgate.net For instance, pyrazole derivatives have been synthesized and tested against the Newcastle disease virus (NDV), a significant avian pathogen, with some compounds offering up to 100% protection in in-vivo models. nih.gov Molecular docking studies suggest these compounds may interact with viral or host proteins essential for replication. nih.gov Other research has focused on developing phenylpyrazolone-1,2,3-triazole hybrids as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for the replication of the COVID-19 virus. nih.gov This demonstrates the adaptability of the pyrazole scaffold in designing inhibitors for specific viral targets.

Plant Growth Regulation: In agriculture, pyrazole derivatives have been developed not only as herbicides but also as plant growth regulants. google.comgoogle.com Substituted pyrazoles can influence plant development in various ways, including growth retardation, delaying flowering, and controlling axillary growth, at very low application rates. google.com They are also used as herbicides, often by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Furthermore, some pyrazole derivatives have shown antifungal activity against phytopathogenic fungi such as Pythium ultimum and Botrytis cinerea, indicating their potential to protect crops from disease. nih.gov

Computational Chemistry, Molecular Modeling, and Chemoinformatics for 6 4 Phenylpyrazol 1 Yl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. eurasianjournals.com These methods can elucidate the distribution of electrons, predict molecular geometry, and calculate energies associated with frontier molecular orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity.

For a molecule like 6-(4-phenylpyrazol-1-yl)pyridin-3-ol, DFT calculations would reveal the electron density distribution across the pyrazole (B372694), phenyl, and pyridine (B92270) rings. The presence of nitrogen and oxygen atoms creates a specific electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, studies on other pyrazole derivatives have shown that the amide and nitro groups often act as centers for electrophilic attacks. nih.gov

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations, indicating the chemical stability and reactivity of the molecule. A smaller energy gap generally suggests higher reactivity. For a series of pyrazole derivatives, the energy gap and electron-donating/accepting power were shown to be significantly influenced by the nature and position of substituents. nih.gov

Table 1: Representative Quantum Chemical Parameters and Their Significance

ParameterSignificance for this compound
Optimized Geometry Predicts the most stable 3D conformation, including bond lengths and angles between the phenyl, pyrazole, and pyridine rings.
HOMO/LUMO Energies Determine the electron-donating and electron-accepting capabilities, respectively. The distribution of these orbitals indicates likely sites of reaction.
HOMO-LUMO Gap (ΔE) A primary indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, visually identifying positive (electron-poor) and negative (electron-rich) regions for molecular interactions.
Mulliken Atomic Charges Calculates the partial charge on each atom, providing insight into the charge distribution and polar nature of the molecule.

This table is illustrative and based on standard quantum chemical analysis of similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurasianjournals.com This method is central to drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, docking studies would be performed against various protein targets to explore its potential as an inhibitor or modulator. The pyrazole scaffold is a well-known pharmacophore found in numerous kinase inhibitors. nih.govmdpi.com Docking simulations of pyrazole-based compounds against targets like cyclin-dependent kinase 2 (CDK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have successfully identified key binding interactions. rsc.orgrsc.org

These studies typically reveal that the heterocyclic rings form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The phenyl group of this compound would likely engage in hydrophobic interactions, while the pyridin-3-ol moiety could act as both a hydrogen bond donor and acceptor. Docking results provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, guiding further optimization of the ligand's structure to enhance potency and selectivity. researchgate.net

Table 2: Example of Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

Compound SeriesProtein TargetKey Interacting Residues (Example)Predicted Binding Energy (Range)
Pyrazole DerivativesCDK2Glu81, Leu83, Asp86-8.5 to -10.5 kcal/mol researchgate.net
Pyrazole-based ScaffoldsVEGFR2Cys919, Asp1046, Glu885-7.0 to -9.0 kcal/mol rsc.org
PyrazolopyrimidinesCDK2Lys33, Gln131, Ile10Not Specified researchgate.net

Note: This data is from studies on various pyrazole derivatives, not specifically this compound, but illustrates typical findings.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Landscape

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This approach is crucial for assessing the stability of a docked pose and understanding the conformational changes that occur upon binding. rsc.org

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over nanoseconds. Analysis of these trajectories can confirm whether the key interactions predicted by docking are maintained over time. nih.gov

Furthermore, MD simulations can reveal the conformational landscape of the ligand itself, showing how the phenyl and pyridine rings orient relative to each other. This information is vital for understanding its flexibility and how it adapts to a binding site. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.govsemanticscholar.org

De Novo Design Strategies Leveraging the this compound Scaffold for Novel Ligands

De novo design involves creating novel molecular structures from scratch, often using a known scaffold or fragment as a starting point. The this compound structure is an excellent candidate for such strategies due to its "privileged" pyrazole scaffold, which is known to bind to many biological targets. nih.govmdpi.com

Computational de novo design algorithms could use this scaffold to "grow" new functional groups or linkers within a target's binding site. For example, starting with the core pyrazole-pyridine structure docked into a kinase active site, software could suggest modifications to the phenyl ring or additions to the pyridine ring to form new, favorable interactions with the protein. This approach accelerates the discovery of novel and potent ligands by exploring a vast chemical space that might not be accessible through traditional library screening. researchgate.net The pyrazole ring, for instance, has been used as a strategic replacement for other rings to improve drug-like properties in lead optimization. mdpi.com

In Silico ADME Prediction and Pharmacokinetic Profile Guidance for Compound Design

A crucial aspect of drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models are widely used to predict these properties early in the discovery process, saving time and resources. nih.gov

For this compound, various computational tools can predict its likely pharmacokinetic profile. These models use quantitative structure-property relationships (QSPR) to estimate properties based on the molecule's structure. researchgate.net Predictions for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for example, have confirmed that many compounds fall within the acceptable ranges set by Lipinski's rule of five and show good potential for gastrointestinal absorption. mdpi.com However, these studies also highlight potential liabilities, such as the inhibition of cytochrome P450 (CYP) enzymes, which is a critical factor in drug metabolism and potential drug-drug interactions. mdpi.com

Table 3: Common In Silico ADME/Toxicity Predictions for Drug Discovery

PropertyPredicted ParameterSignificance for Compound Design
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)Indicates the potential for oral bioavailability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) PenetrationAffects the free concentration of the drug and its access to different tissues. researchgate.net
Metabolism Cytochrome P450 (CYP) Isoform Inhibition (e.g., 3A4, 2D6)Predicts potential for drug-drug interactions and metabolic stability. rsc.org
Excretion Total ClearanceInfluences the dosing regimen and half-life of the compound.
Toxicity hERG Inhibition, Ames Mutagenicity TestEarly flags for potential cardiotoxicity or mutagenicity. mdpi.com
Drug-Likeness Lipinski's Rule of Five, Ghose FilterAssesses if the compound has physicochemical properties common among oral drugs. johnshopkins.eduresearchgate.net

This table outlines the types of predictions made for drug candidates. Specific values for this compound would require dedicated calculations.

Translational Outlook and Future Directions in 6 4 Phenylpyrazol 1 Yl Pyridin 3 Ol Research

Advancements in Scalable and Sustainable Synthetic Methodologies

The progression of 6-(4-phenylpyrazol-1-yl)pyridin-3-ol from a laboratory-scale molecule to a potential therapeutic agent hinges on the development of scalable and environmentally benign synthetic routes. Traditional methods for creating similar pyrazolopyridine structures often involve multiple steps with low to moderate yields and the use of hazardous reagents. nih.gov

Future research will likely focus on "green chemistry" principles to streamline the synthesis. mdpi.commdpi.com This includes the adoption of one-pot synthesis strategies, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. nih.gov The use of greener solvents, such as water or ethanol (B145695), and the application of solvent-free reaction conditions are also key areas of development. mdpi.comresearchgate.net

Moreover, the exploration of novel catalytic systems, including biocatalysis and nanocatalysts, offers a pathway to more efficient and selective reactions. mdpi.combcrcp.ac.in Methodologies like microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and improve yields. researchgate.net The development of continuous flow processes is another promising avenue for achieving a scalable and controlled synthesis of this compound and its derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazolopyridine Scaffolds

MethodologyAdvantagesDisadvantagesRelevant Findings
Traditional Synthesis Established proceduresLow yields, harsh conditions, multiple stepsOften requires purification by chromatography.
One-Pot Synthesis Increased efficiency, reduced wasteMay require careful optimization of reaction conditionsCan significantly improve overall yield. nih.gov
Green Solvents/Solvent-Free Environmentally friendly, reduced toxicityMay have solubility issues for some reactantsWater and ethanol are viable green solvents for similar syntheses. researchgate.net
Microwave/Ultrasound-Assisted Rapid reaction times, improved yieldsSpecialized equipment requiredCan dramatically reduce the time required for synthesis. researchgate.net
Continuous Flow Chemistry High scalability, precise control, improved safetyHigh initial setup costEnables large-scale production with high consistency. researchgate.net

Rational Design of Next-Generation this compound Derivatives

The this compound scaffold serves as a foundational structure for the rational design of new and improved derivatives. The pyrazole (B372694) ring is considered a "privileged structure" in medicinal chemistry, known for its role in numerous FDA-approved protein kinase inhibitors. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the core structure impact biological activity. elsevierpure.comnih.gov For instance, substitutions on the phenyl ring or the pyridine (B92270) core can significantly alter the compound's potency and selectivity for specific biological targets. elsevierpure.comnih.gov Computational methods, such as molecular docking, can predict how different derivatives will bind to target proteins, guiding the synthesis of more effective compounds. nih.gov

The strategy of molecular hybridization, where the core scaffold is combined with other pharmacologically active fragments, is a promising approach. nih.gov For example, incorporating moieties known to enhance cell permeability or target specific cellular compartments could lead to derivatives with improved pharmacokinetic properties. The goal is to create next-generation compounds with enhanced efficacy, better selectivity, and reduced off-target effects.

Table 2: Key Structural Features for Rational Design

Structural PositionPotential ModificationsDesired Outcome
Phenyl Ring Introduction of various substituents (e.g., halogens, alkyl groups)Enhance binding affinity and selectivity for the target protein. elsevierpure.com
Pyridine Ring Substitution at different positionsModulate solubility, metabolic stability, and target engagement. nih.gov
Pyridin-3-ol Group Bioisosteric replacementImprove pharmacokinetic properties and hydrogen bonding interactions. frontiersin.org
Pyrazole Core Modifications to the core structureMaintain the privileged scaffold while fine-tuning electronic properties. nih.gov

Unveiling Novel Biological Targets and Therapeutic Applications

The pyrazole and pyridine scaffolds are present in a wide array of biologically active compounds, suggesting that this compound may have a broad range of therapeutic applications. bohrium.comnih.gov While its potential as a kinase inhibitor in oncology is a primary focus, research is expanding to uncover novel biological targets. nih.govresearchgate.net

The diverse biological activities reported for similar compounds include anti-inflammatory, antimicrobial, antiviral, and antineurodegenerative effects. mdpi.comnih.govnih.gov For example, pyrazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. mdpi.com Others have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO).

Future research will likely employ high-throughput screening and proteomics approaches to identify new protein targets for this compound and its derivatives. This could open up entirely new therapeutic avenues for this versatile compound class.

Table 3: Potential Therapeutic Applications of Pyrazole and Pyridine Derivatives

Therapeutic AreaPotential Biological Target(s)
Oncology Protein Kinases (e.g., FLT3, BCR-ABL, MCL-1) nih.govacs.org
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX) mdpi.com
Infectious Diseases Bacterial and Fungal Enzymes bohrium.comnih.gov
Neurodegenerative Disorders Monoamine Oxidase (MAO)
Metabolic Diseases Peroxisome Proliferator-Activated Receptors (PPARs)

Conceptualization of Combination Therapy Strategies for Enhanced Efficacy

To combat drug resistance and improve treatment outcomes, particularly in complex diseases like cancer, combination therapy has become a standard approach. openaccessjournals.com The use of this compound, likely as a kinase inhibitor, in combination with other therapeutic agents could lead to synergistic effects. nih.gov

For instance, combining a targeted kinase inhibitor with traditional cytotoxic chemotherapy can enhance cancer cell killing and potentially overcome resistance mechanisms. scitechdaily.com Studies have shown that the sequence of administration can be critical; for example, administering certain chemotherapeutic agents before a tyrosine kinase inhibitor (TKI) can result in synergistic cytotoxicity. aacrjournals.org

Furthermore, combining this compound with immunotherapy is another exciting prospect. Some TKIs can modulate the tumor microenvironment, making cancer cells more susceptible to immune-mediated killing. nih.gov Future research will need to identify the most effective combination partners and optimal dosing schedules to maximize therapeutic synergy and minimize toxicity.

Integration with Emerging Drug Delivery Platforms and Technologies

The therapeutic efficacy of this compound can be significantly enhanced through the use of advanced drug delivery systems. Many promising drug candidates exhibit poor solubility and bioavailability, which can be overcome by innovative formulation technologies. japsonline.com

Nanotechnology offers a range of platforms for delivering heterocyclic compounds like this one. nih.gov These include:

Lipid nanoparticles (LNPs) and Liposomes: These can encapsulate both hydrophobic and hydrophilic drugs, improving their stability and circulation time in the body. youtube.com

Polymer-based nanoparticles: These can be engineered for sustained and targeted drug release. youtube.com

Nanoemulsions: These can enhance the solubility and absorption of poorly water-soluble drugs. japsonline.comyoutube.com

These delivery systems can be further modified with targeting ligands to direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing side effects. nih.gov The integration of this compound with these emerging technologies represents a critical step in translating its therapeutic potential into clinical reality. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between pyrazole and pyridine derivatives. A common method involves refluxing precursors (e.g., 4-phenylpyrazole and halogenated pyridinols) in solvents like xylene or toluene, followed by purification via recrystallization (e.g., methanol) . Key optimization parameters include:

  • Catalyst selection : Transition metals (e.g., Pd) for cross-coupling reactions may improve yield .
  • Reaction time : Extended reflux durations (25–30 hours) enhance conversion but risk decomposition .
  • Purification : Column chromatography or recrystallization from polar solvents ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

  • NMR spectroscopy : Confirms regiochemistry of pyrazole-pyridine linkages (e.g., 1^1H and 13^{13}C NMR) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC with UV detection : Monitors purity (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid state : Store at 4°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the pyridine hydroxyl group .
  • Solution phase : Use aprotic solvents (e.g., DMSO) to avoid hydrolysis; avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in metal coordination or supramolecular assembly?

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., pyridine-N and hydroxyl-O as potential ligands) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with pyrazole-binding pockets) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to account for assay sensitivity variations .
  • Off-target screening : Use kinase/GPCR panels to identify nonspecific interactions .
  • Metabolite analysis : Verify compound integrity in biological matrices via LC-MS .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

  • Functional group substitution : Introduce polar groups (e.g., -SO3_3H, -COOH) at the phenyl or pyridine moiety .
  • Prodrug approaches : Protect the hydroxyl group as an ester or ether for improved membrane permeability .

Q. What experimental designs validate the compound’s role in catalytic or photophysical applications?

  • UV-Vis and fluorescence spectroscopy : Monitor charge-transfer transitions in metal complexes .
  • Cyclic voltammetry : Assess redox behavior for catalytic applications (e.g., oxidation of the hydroxyl group) .

Key Considerations

  • Contradictory data : Discrepancies in biological activity may arise from impurities (e.g., unreacted precursors) or assay conditions. Always verify purity via HPLC before biological testing .
  • Stereochemical effects : The pyridine hydroxyl group’s position influences hydrogen-bonding networks; consider crystallography for 3D structure elucidation .

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